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Abstract
Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel

nucleoside analog that has garnered significant attention as a potent antiviral agent. Initially

investigated for its activity against Hepatitis C, it has since been developed and has received

conditional approval in China for the treatment of both Human Immunodeficiency Virus (HIV)

and COVID-19. This technical guide provides a comprehensive overview of the discovery,

history, and development of Azvudine hydrochloride. It details the key scientific milestones,

from its initial synthesis to its elucidation as a dual-target inhibitor of viral replication. This

document consolidates quantitative data from preclinical and clinical studies, outlines detailed

experimental methodologies, and presents visual representations of its mechanisms of action

and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Historical Timeline
The journey of Azvudine hydrochloride from a laboratory curiosity to a clinically approved

antiviral has been marked by key discoveries and strategic shifts in its therapeutic application.

The story of Azvudine begins with its initial synthesis and investigation. It was first mentioned in

a patent filed by Chang Jun-biao of Zhengzhou University.[1] The drug discovery process for
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Azvudine started from a 2'-deoxynucleoside, which then underwent extensive modifications,

including the introduction of substitutions at the 4'-position and a 2'-β-fluoro atom.[2]

In 2009, researchers at Roche independently discovered Azvudine and identified it as an

inhibitor of the Hepatitis C virus (HCV) RNA polymerase in vitro.[1] Following this, scientists in

China began to explore its potential against a broader range of viruses. In 2011, in vitro studies

conducted by Chang's research group demonstrated its efficacy against HIV, proposing it as a

potential treatment for AIDS.[1] The oral pharmacokinetics of Azvudine in rats were

subsequently elucidated in 2014.[1]

A significant breakthrough in understanding its anti-HIV mechanism came in August 2020,

when Chang's group discovered that Azvudine also inhibits the HIV-1 viral infectivity factor (Vif).

[1] This dual-target mechanism, inhibiting both reverse transcriptase and Vif, positioned

Azvudine as a first-in-class medication.[1]

With the onset of the COVID-19 pandemic, the broad-spectrum antiviral potential of Azvudine

was explored against SARS-CoV-2. In 2020, in vitro studies showed its inhibitory effects on

coronaviruses, leading to clinical investigations for its use in treating COVID-19.[1]

Key Milestones:

2007: First discovered.[1]

2009: Independently discovered by Roche as a Hepatitis C RNA polymerase inhibitor.[1]

2011: First proposed as an HIV treatment based on positive in vitro results.[1]

2014: Oral pharmacokinetics in rats elucidated.[1]

March 2019: A Phase II clinical trial for HIV treatment (NCT04109183) was completed by

Genuine Biotech.[1]

August 2020: The Chang group discovers its inhibitory effect on HIV Vif in vitro.[1]

August 2020: China's National Medical Products Administration (NMPA) grants a fast-track

approval process.[1]
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July 2021: The NMPA grants conditional approval for the treatment of high-viral-load cases of

HIV-1.[1]

July 2022: The NMPA grants conditional approval for the treatment of adult patients with

COVID-19.[3]

August 2022: Included in the "Diagnosis and Treatment Program for Novel Coronavirus

Pneumonia (Ninth Edition)" in China.[2]

Chemical Synthesis
Several synthetic routes for Azvudine have been developed. One prominent method starts from

1,3,5-Tri-O-benzoyl-D-ribofuranose and involves key steps of fluorination, bromination,

glycosylation, conversion of the uracil base to cytosine, introduction of the azido group, and

final deprotection.[4] An alternative, patented route is reported to be more efficient, with shorter

reaction times and milder conditions.[4]

Mechanism of Action
Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form

(FNC-TP) to exert its antiviral effects.[5] Its mechanism of action is multifaceted, targeting

different viral components depending on the pathogen.

Anti-HIV Activity: A Dual-Target Approach
Azvudine's efficacy against HIV-1 and HIV-2 is attributed to its unique dual-target mechanism:

Reverse Transcriptase (RT) Inhibition: As a nucleoside reverse transcriptase inhibitor (NRTI),

FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into

the nascent viral DNA chain by the HIV reverse transcriptase.[6] Once incorporated, the 4'-

azido group on the sugar moiety of Azvudine prevents the formation of the necessary 3'-5'

phosphodiester bond, leading to premature chain termination of the proviral DNA.[5] This

effectively halts the conversion of the viral RNA genome into DNA, a critical step for viral

replication.[6]

Viral Infectivity Factor (Vif) Inhibition: Azvudine also inhibits the HIV-1 accessory protein Vif.

[5] Vif is crucial for the virus to counteract the host's innate immunity by targeting the antiviral
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protein APOBEC3G (A3G) for degradation.[6] By inhibiting Vif, Azvudine is believed to

protect A3G, allowing it to exert its natural hypermutating effect on the viral genome,

rendering the virus non-infectious.[6]

Azvudine's Dual-Target Mechanism Against HIV

Pathway 1: Reverse Transcriptase Inhibition Pathway 2: Vif Inhibition
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Diagram 1: Azvudine's Dual-Target Mechanism Against HIV.

Anti-SARS-CoV-2 Activity
Against SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp)

inhibitor.[2] The active FNC-TP is incorporated into the viral RNA chain by the RdRp, leading to
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chain termination and the inhibition of viral RNA synthesis.[7]

Preclinical and Clinical Data
In Vitro Antiviral Activity
Azvudine has demonstrated potent in vitro activity against a range of wild-type and drug-

resistant HIV strains, as well as other viruses.

Virus Strain Cell Line EC₅₀ (nM) Reference

HIV-1

HIV-1IIIB C8166 0.11 [8]

HIV-1RF C8166 0.03 [8]

HIV-1KM018 PBMC 6.92 [8]

HIV-1TC-1 PBMC 0.34 [8]

HIV-1WAN T69N

(NRTI-resistant)
PBMC 0.45 [8]

HIV-1L74V (NRTI-

resistant)
C8166 0.11 [8]

HIV-2

HIV-2ROD C8166 0.018 [8]

HIV-2CBL-20 C8166 0.025 [8]

Coronaviruses

SARS-CoV-2 Vero E6 1.2 - 4.3 µM [7]

HCoV-OC43 Vero E6 1.2 - 4.3 µM [7]

Table 1: In Vitro Antiviral Activity of Azvudine.

Clinical Trials for HIV
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A key clinical trial for Azvudine in the treatment of HIV is the Phase II study registered as

NCT04109183.[1] This study, completed in March 2019, was a multicenter, randomized,

double-blind, positive-control trial to explore the safety and effective dose of Azvudine tablets in

treatment-naive HIV patients.[9]

Trial Identifier Phase Status
Primary
Objective

Key Findings

NCT04109183 II Completed

To evaluate the

safety and

preliminary

efficacy of

Azvudine in

combination with

other reverse

transcriptase

inhibitors in

treatment-naive

HIV patients.

Demonstrated a

favorable long-

term safety

profile in a 48-

week oral

regimen.[7]

NCT04303598 III -

To evaluate the

efficacy and

safety of

Azvudine in HIV-

infected

treatment-naive

patients.

The rate of

participants with

HIV-1 RNA < 50

copies per mL at

Week 48 was a

primary outcome.

[10]

Table 2: Key Clinical Trials of Azvudine for HIV Treatment.

Clinical Trials for COVID-19
Azvudine has been evaluated in several Phase III clinical trials for the treatment of COVID-19.

These studies have generally shown that Azvudine can shorten the time to nucleic acid

negative conversion and reduce viral load in patients with mild to moderate COVID-19.[11]
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Trial Identifier Phase Study Design Key Outcomes

NCT04668235 III

Single-center,

randomized, double-

blind, placebo-

controlled

Assessed the efficacy

and safety in patients

with moderate to

severe COVID-19.[12]

NCT05689034 III

Multicenter,

randomized, double-

blind, placebo-

controlled

Investigated the

reduction in risk of

severe illness or death

in high-risk adult

patients with mild-to-

moderate COVID-19.

[13][14]

Table 3: Key Clinical Trials of Azvudine for COVID-19 Treatment.

In a randomized, open-label, controlled pilot study, the mean time for the first nucleic acid

negative conversion was 2.6 days in the Azvudine group compared to 5.6 days in the control

group.[15] Another study reported that in patients receiving Azvudine, the viral nucleic acid

negative conversion rate was 100% after four days of treatment.[15]

Experimental Protocols
In Vitro Anti-HIV Activity Assay (C8166 Cells)
This protocol outlines the determination of the 50% effective concentration (EC₅₀) of Azvudine

against HIV-1 in C8166 cells.

Materials:

C8166 human T-cell line

RPMI-1640 medium with 10% fetal bovine serum (FBS)

HIV-1 viral stock (e.g., HIV-1IIIB)

Azvudine hydrochloride
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96-well plates

p24 Antigen ELISA kit

Procedure:

Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS at

37°C in a 5% CO₂ incubator.

Infection: Infect C8166 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2

hours.

Washing: Wash the cells three times with fresh medium to remove free virus particles.

Plating: Seed 100 µL of the infected cell suspension (4x10⁴ cells) into each well of a 96-well

plate.

Treatment: Add 100 µL of serially diluted Azvudine to the respective wells. Include virus

control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

Analysis: After incubation, collect the cell-free supernatant and measure the p24 antigen

levels using an ELISA kit according to the manufacturer's instructions. The EC₅₀ value is

calculated based on the reduction in p24 antigen levels in the treated wells compared to the

virus control.[8][16]
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Workflow for In Vitro Anti-HIV Activity Assay
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Diagram 2: Workflow for In Vitro Anti-HIV Activity Assay.
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Phase III Clinical Trial Protocol for COVID-19
(NCT05689034)
This protocol provides a general overview of the multicenter, randomized, double-blind,

placebo-controlled Phase III clinical trial to evaluate Azvudine in high-risk adult patients with

mild-to-moderate COVID-19.[13][14]

Study Population: 1096 adult patients with mild-to-moderate symptomatic COVID-19 at high

risk of progressing to severe illness.

Study Design:

Randomization: Patients are randomized in a 1:1 ratio to either the treatment group or the

placebo group.

Treatment:

Treatment Group: Receives 5 mg of Azvudine tablets daily for a maximum of 7 days, in

addition to standard treatment (excluding other antiviral therapies).

Placebo Group: Receives placebo tablets daily for a maximum of 7 days, in addition to

standard treatment (excluding other antiviral therapies).

Blinding: The trial is double-blind, meaning neither the participants nor the investigators know

who is receiving the active drug or the placebo.

Primary Outcome: The primary endpoint is the proportion of participants experiencing

COVID-19-related critical illness or all-cause mortality within 28 days.
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Logical Flow of a Phase III COVID-19 Clinical Trial for Azvudine
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Diagram 3: Logical Flow of a Phase III COVID-19 Clinical Trial.

Conclusion
Azvudine hydrochloride represents a significant development in antiviral therapy, with a

unique discovery and development history that has led to its approval for two major global

health challenges: HIV and COVID-19. Its dual-target mechanism against HIV offers a potential

advantage in overcoming drug resistance. The comprehensive data from preclinical and clinical

studies underscore its therapeutic potential. This technical guide provides a foundational

resource for researchers and professionals in the field of drug development, consolidating key

information to facilitate further investigation and understanding of this promising antiviral agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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